REACTION_CXSMILES
|
[C:1](=[S:3])=S.[NH2:4][C:5]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:8]=[CH:7][C:6]=1[OH:17].[OH-].[K+]>C(O)C>[C:11]1([C:9]2[CH:8]=[CH:7][C:6]3[O:17][C:1](=[S:3])[NH:4][C:5]=3[CH:10]=2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:2.3|
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Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
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C(=S)=S
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=CC(=C1)C1=CC=CC=C1)O
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Name
|
|
Quantity
|
0.36 g
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
11.7 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The flask was fitted with a reflux condenser
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Type
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CONCENTRATION
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Details
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the mixture was concentrated
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Type
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ADDITION
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Details
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ethyl acetate (20 mL) and 1 M hydrochloric acid (10 mL) were added to the residue
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Type
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CUSTOM
|
Details
|
The layers were partitioned
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Type
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WASH
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Details
|
the organic layer was washed successively with 1 M HCl, water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 1.20 g (98%) which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
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C1(=CC=CC=C1)C=1C=CC2=C(NC(O2)=S)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |